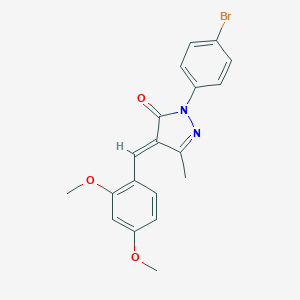![molecular formula C30H24N4S B391528 5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE](/img/structure/B391528.png)
5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is a complex heterocyclic compound that belongs to the class of triazinoindoles. This compound features a unique structure that combines an indole ring with a triazine ring, making it an interesting subject for chemical research. The presence of the tritylthio group adds further complexity and potential reactivity to the molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE typically involves the condensation of 5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole with trityl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, which can reduce the tritylthio group to a thiol.
Substitution: The tritylthio group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted triazinoindoles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and catalysts.
Mecanismo De Acción
The mechanism of action of 5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE is not fully understood, but it is believed to interact with various molecular targets and pathways. The triazinoindole core can bind to specific receptors or enzymes, potentially inhibiting their activity. The tritylthio group may also play a role in modulating the compound’s reactivity and binding affinity .
Comparación Con Compuestos Similares
Similar Compounds
5-ethyl-3-hydrazino-1,2,4-triazino[5,6-b]indole: A precursor in the synthesis of 5-ETHYL-3-[(TRIPHENYLMETHYL)SULFANYL]-5H-[1,2,4]TRIAZINO[5,6-B]INDOLE.
3-allylthio-5H-[1,2,4]triazino[5,6-b]indole: Another triazinoindole derivative with a different substituent on the sulfur atom.
Uniqueness
This compound is unique due to the presence of the tritylthio group, which imparts distinct chemical properties and reactivity
Propiedades
Fórmula molecular |
C30H24N4S |
|---|---|
Peso molecular |
472.6g/mol |
Nombre IUPAC |
5-ethyl-3-tritylsulfanyl-[1,2,4]triazino[5,6-b]indole |
InChI |
InChI=1S/C30H24N4S/c1-2-34-26-21-13-12-20-25(26)27-28(34)31-29(33-32-27)35-30(22-14-6-3-7-15-22,23-16-8-4-9-17-23)24-18-10-5-11-19-24/h3-21H,2H2,1H3 |
Clave InChI |
GZRMKDCSJMDAMJ-UHFFFAOYSA-N |
SMILES |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES canónico |
CCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-butoxyphenyl)-5-(3,4-dimethoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391445.png)
![2-(4-butoxyphenyl)-5-(2-quinolinyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391446.png)
![5-(1,3-benzodioxol-5-yl)-2-(4-butoxyphenyl)-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B391447.png)
![(4E)-2-(3,4-dichlorophenyl)-4-[4-(dimethylamino)benzylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B391450.png)
![10-(Diphenylmethylene)-4-{2-nitrophenyl}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B391451.png)
![N-[1-{[2-(4-bromobenzylidene)hydrazino]carbonyl}-3-(methylsulfanyl)propyl]benzamide](/img/structure/B391453.png)


![Ethyl 4-bromo-2,6-bis(4-ethoxyphenyl)-8,10-dimethyl-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B391456.png)


![Ethyl 4-bromo-8,10-dimethyl-2,6-di(naphthalen-1-yl)-1,3,5,7-tetraoxododecahydro-4,8-ethenopyrrolo[3,4-f]isoindole-9-carboxylate](/img/structure/B391462.png)
![2,6-bis(4-nitrophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B391463.png)
![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-phenoxyethyl)acetamide](/img/structure/B391468.png)
